Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
Brand Name: Vulcanchem
CAS No.: 5938-85-2
VCID: VC18435392
InChI: InChI=1S/C29H22N6O8S2.2Na/c30-19-3-1-17(2-4-19)29(37)31-23-11-14-25-18(15-23)16-26(45(41,42)43)27(28(25)36)35-34-21-7-5-20(6-8-21)32-33-22-9-12-24(13-10-22)44(38,39)40;;/h1-16,36H,30H2,(H,31,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2
SMILES:
Molecular Formula: C29H20N6Na2O8S2
Molecular Weight: 690.6 g/mol

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

CAS No.: 5938-85-2

Cat. No.: VC18435392

Molecular Formula: C29H20N6Na2O8S2

Molecular Weight: 690.6 g/mol

* For research use only. Not for human or veterinary use.

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate - 5938-85-2

Specification

CAS No. 5938-85-2
Molecular Formula C29H20N6Na2O8S2
Molecular Weight 690.6 g/mol
IUPAC Name disodium;7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate
Standard InChI InChI=1S/C29H22N6O8S2.2Na/c30-19-3-1-17(2-4-19)29(37)31-23-11-14-25-18(15-23)16-26(45(41,42)43)27(28(25)36)35-34-21-7-5-20(6-8-21)32-33-22-9-12-24(13-10-22)44(38,39)40;;/h1-16,36H,30H2,(H,31,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2
Standard InChI Key QKXHVVHWIWQWCB-UHFFFAOYSA-L
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Disodium 7-((4-aminobenzoyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has the molecular formula C₂₉H₂₀N₆Na₂O₈S₂ and a molecular weight of 690.6 g/mol . Its IUPAC name reflects its intricate structure: disodium;7-[(4-aminobenzoyl)amino]-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate.

Structural Features

  • Azo Groups: Two azo (-N=N-) linkages contribute to its chromophoric properties.

  • Sulfonate Groups: Two sodium sulfonate (-SO₃Na) groups enhance water solubility and ionic character.

  • Aromatic Systems: Naphthalene and benzene rings provide structural rigidity and π-conjugation for color intensity.

The compound’s canonical SMILES string is:
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].

Synthesis and Manufacturing

Diazo Coupling Reaction

The synthesis involves a two-step diazo coupling process :

  • Diazotization: 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is diazotized using nitrous acid (HNO₂) under acidic conditions.

  • Coupling: The diazonium salt reacts with 7-(4-aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid in an alkaline medium to form the final product.

Reaction Conditions

  • Temperature: 0–5°C for diazotization to prevent premature decomposition.

  • pH: Alkaline (pH 8–10) during coupling to stabilize the diazonium intermediate.

  • Yield: Industrial processes report yields exceeding 70% after purification .

Physical and Chemical Properties

Solubility and Stability

PropertyDescription
Water SolubilityHighly soluble, forming a blue-red solution .
Acid StabilityStable in weak acids; strong sulfuric acid induces a blue-purple shift .
Alkali StabilityResists hydrolysis in NaOH solutions up to 10% concentration .

Spectral Characteristics

  • UV-Vis Absorption: λₐᵦₛ ≈ 520 nm (aqueous solution), attributed to π→π* transitions in the azo-naphthalene system.

  • Fluorescence: Negligible emission due to non-radiative decay pathways.

Fastness Properties

Fastness ParameterRating (ISO Scale)Description
Acid Resistance4Moderate fading under acidic conditions.
Alkali Resistance4Slight staining in alkaline media.
Light Fastness3Moderate degradation under UV exposure.
Soaping3Partial color loss during washing.
Water3Limited bleeding in aqueous environments.

Data adapted from standardized textile testing protocols .

Industrial Applications

Textile Dyeing

As C.I. Direct Red 117, this compound is widely used for dyeing cotton, viscose, and silk. Its sulfonate groups facilitate direct adsorption onto cellulose fibers without mordants.

Biomedical Staining

Experimental studies explore its use as a histological stain for polysaccharides, leveraging its affinity for carbohydrate-rich tissues.

Environmental and Health Considerations

Ecotoxicology

  • Aquatic Toxicity: LC₅₀ (fish) > 100 mg/L, indicating low acute toxicity.

  • Biodegradability: Poor; sulfonated azo dyes resist microbial degradation, leading to environmental persistence.

Human Health Risks

  • Carcinogenicity: No direct evidence links this compound to cancer, but some azo dyes metabolize into aromatic amines, which are mutagenic.

  • Allergenicity: Rare cases of contact dermatitis reported in textile workers .

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